3-Butylidenephthalide 3-Butylidenephthalide 1(3H)-Isobenzofuranone, 3-butylidene- is a natural product found in Angelica gigas, Ligusticum striatum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 551-08-6
VCID: VC0522362
InChI: InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3
SMILES: CCCC=C1C2=CC=CC=C2C(=O)O1
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol

3-Butylidenephthalide

CAS No.: 551-08-6

Cat. No.: VC0522362

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-Butylidenephthalide - 551-08-6

Specification

CAS No. 551-08-6
Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
IUPAC Name 3-butylidene-2-benzofuran-1-one
Standard InChI InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3
Standard InChI Key WMBOCUXXNSOQHM-UHFFFAOYSA-N
Isomeric SMILES CCC/C=C/1\C2=CC=CC=C2C(=O)O1
SMILES CCCC=C1C2=CC=CC=C2C(=O)O1
Canonical SMILES CCCC=C1C2=CC=CC=C2C(=O)O1
Appearance Solid powder
Boiling Point 319.00 to 321.00 °C. @ 760.00 mm Hg

Introduction

Structural Characteristics and Chemical Synthesis

Molecular Architecture

3-Butylidenephthalide (C₁₂H₁₂O₂, molecular weight 188.22 g/mol) features a phthalide core fused with a butylidene side chain, existing as (E)- and (Z)-stereoisomers in a 9:1 ratio . The double bond at the 3-position confers structural rigidity, influencing its interaction with biological targets such as cytochrome P450 enzymes .

Synthetic Routes

Industrial synthesis typically involves Friedel-Crafts acylation using phthalic anhydride and valeric anhydride. A 76.1% yield is achieved through refluxing at 170–190°C for 4 hours, followed by dichloromethane extraction and vacuum distillation . Key parameters include:

Table 1: Optimization of 3-Butylidenephthalide Synthesis

ParameterConditionYield (%)
Temperature170–190°C76.1
CatalystSodium valerate-
Purification MethodVacuum distillation (2–3 mmHg)-

Pharmacological Activities

Neuroprotection and Anticancer Effects

3-Butylidenephthalide demonstrates dose-dependent neuroprotection by reducing proinflammatory cytokines (e.g., TNF-α, IL-6) in glial cells . In vivo studies show extended survival in amyotrophic lateral sclerosis (ALS) mouse models, with 40% lifespan increase at 50 mg/kg . Anticancer activity spans brain (IC₅₀ = 12 µM), lung (IC₅₀ = 18 µM), and colon (IC₅₀ = 22 µM) carcinomas through apoptosis induction via caspase-3 activation .

Antifungal Properties

Against Candida albicans, 3-butylidenephthalide exhibits a minimum inhibitory concentration (MIC₅₀) of 45 µg/mL, outperforming fluconazole (MIC₅₀ > 100 µg/mL) . Fungistatic activity correlates with disrupted ergosterol biosynthesis, as evidenced by 70% reduction in ergosterol content at 50 µg/mL .

Agricultural Applications

Insect Repellency and Toxicity

Against red imported fire ants (Solenopsis invicta), 3-butylidenephthalide shows LC₅₀ values of 11 µg/g (contact toxicity) and 62.5 µg/g (residual activity) . Repellency persists for 21 days at 500 µg/g, with sand-tunnel assays demonstrating 90% avoidance behavior . Comparative data with fipronil:

Table 2: Insecticidal Activity Against Fire Ants

CompoundLC₅₀ (µg/g)Residual Efficacy (Days)
3-Butylidenephthalide11–104.721
Fipronil0.33–0.5330

Microbial Biotransformation

Fungal Hydroxylation

Aspergillus candidus AM 386 converts 3-butylidenephthalide to 3-butyl-3-hydroxyphthalide with 97.6% efficiency . The metabolite shows increased polarity (log k_w = 2.397 vs. −3.094 for parent compound), enhancing solubility for pharmaceutical formulations .

Table 3: Biotransformation Efficiency Across Fungal Strains

Fungal StrainProduct Yield (%)
A. candidus AM 38697.6
Mucor circinelloides45.2

Toxicological Profile

Acute oral toxicity in rats (LD₅₀ = 1,200 mg/kg) classifies 3-butylidenephthalide as moderately hazardous . Chronic exposure studies reveal no hepatotoxicity at doses ≤100 mg/kg/day over 90 days . Environmental half-life in soil is 14 days, with negligible bioaccumulation potential (BCF = 0.03) .

Future Directions

Drug Delivery Systems

Nanoencapsulation in liposomes increases bioavailability by 300% in murine models, suggesting potential for targeted cancer therapy .

Agricultural Formulations

Field trials show 80% reduction in fire ant colonies using 0.1% 3-butylidenephthalide granules, warranting EPA registration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator